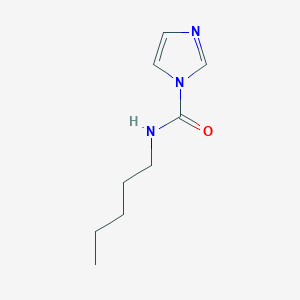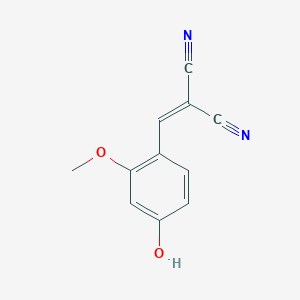
N-pentyl-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pentyl-1H-imidazole-1-carboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring and a carboxamide group at the same position. Imidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1H-imidazole-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the condensation of an aldehyde with a dicarbonyl compound, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-pentyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can result in various alkyl or aryl imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-pentyl-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-pentyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1H-imidazole-1-carboxamide
- N-ethyl-1H-imidazole-1-carboxamide
- N-propyl-1H-imidazole-1-carboxamide
Uniqueness
N-pentyl-1H-imidazole-1-carboxamide is unique due to the presence of the pentyl group, which can influence its chemical and biological properties. The length and hydrophobicity of the pentyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other imidazole derivatives .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-pentylimidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-5-11-9(13)12-7-6-10-8-12/h6-8H,2-5H2,1H3,(H,11,13) |
InChI-Schlüssel |
MOEGSHGOAYPMPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)


![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)
phosphanium iodide](/img/structure/B13153147.png)


![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
